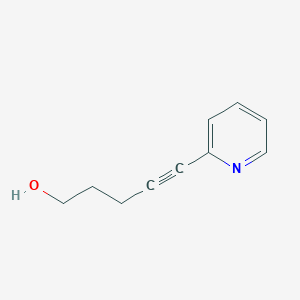
5-(pyridin-2-yl)pent-4-yn-1-ol
概述
描述
5-(Pyridin-2-yl)pent-4-yn-1-ol is a pyridine-based propargyl alcohol derivative characterized by a pent-4-yn-1-ol chain linked to the pyridin-2-yl moiety. The pyridine ring’s electronic properties and the propargyl alcohol’s terminal alkyne group make this compound a versatile intermediate in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)pent-4-yn-1-ol typically involves the coupling of a pyridine derivative with a pentynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyridine with 4-pentyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-(pyridin-2-yl)pent-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the pentynol chain can be reduced to form a double or single bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the triple bond.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of 5-(2-Pyridinyl)-4-pentyn-1-one.
Reduction: Formation of 5-(2-Pyridinyl)-4-penten-1-ol or 5-(2-Pyridinyl)-4-pentanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-(pyridin-2-yl)pent-4-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(pyridin-2-yl)pent-4-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pentynol chain can undergo various chemical transformations, influencing the compound’s overall activity .
相似化合物的比较
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and inferred properties of 5-(pyridin-2-yl)pent-4-yn-1-ol compared to similar compounds:
*Estimated based on analogous compounds.
Key Observations:
- Chain Length : Shorter propargyl chains (e.g., prop-2-yn-1-ol in ) reduce molecular weight and may enhance solubility but limit steric effects in binding interactions.
- Aromatic Systems : Replacement of pyridine with perylene or phenanthroline introduces extended conjugation, altering electronic properties and enabling applications in optoelectronics or metal coordination.
- Substituents : Electron-withdrawing groups (e.g., fluorine in ) increase polarity and metabolic stability, while bulky groups (e.g., triazolopyrimidine in ) enhance target specificity in drug design.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
5-pyridin-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1,5,9H2 |
InChI 键 |
MTEZTIMLFCQTEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C#CCCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














